molecular formula C18H27NO4 B8125091 9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid

9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid

Cat. No.: B8125091
M. Wt: 321.4 g/mol
InChI Key: FWMANPYZDPRKMM-UHFFFAOYSA-N
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Description

9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid is a synthetic amino acid derivative characterized by:

  • A nonanoic acid backbone (9-carbon chain) with a methyl branch at the C2 position.
  • A benzyloxycarbonyl (Z) group protecting the amino moiety at the C9 position. This compound is structurally designed for applications in peptide synthesis, medicinal chemistry, and polymer science, where the Z group serves as a temporary amine protector cleavable under acidic conditions. Its extended hydrophobic chain and steric bulk distinguish it from shorter analogs, influencing solubility, reactivity, and biological interactions .

Properties

IUPAC Name

2-methyl-9-(phenylmethoxycarbonylamino)nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-15(17(20)21)10-6-3-2-4-9-13-19-18(22)23-14-16-11-7-5-8-12-16/h5,7-8,11-12,15H,2-4,6,9-10,13-14H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMANPYZDPRKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Chain Elongation: The protected amino compound undergoes chain elongation through various reactions, such as alkylation or acylation, to introduce the desired nonanoic acid moiety.

    Deprotection: The final step involves the removal of the Cbz protecting group under acidic or hydrogenolytic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid is a notable member of the class of amino acids and derivatives, which have gained attention in various fields of scientific research, particularly in medicinal chemistry, pharmacology, and material science. This article explores its applications, supported by relevant case studies and data.

Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H25NO3
  • Molecular Weight : 279.38 g/mol

This compound features a benzyloxycarbonyl group attached to a nonanoic acid backbone, contributing to its unique chemical properties and potential biological activities.

Physical Properties

  • Solubility : Generally soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability : The compound exhibits stability under standard laboratory conditions, making it suitable for various applications.

Medicinal Chemistry

This compound serves as an important building block in the synthesis of bioactive compounds. Its structural features allow for modifications that enhance biological activity.

  • Synthesis of Therapeutics : This compound can be utilized in the development of drugs targeting various physiological pathways, including pain management and neurological disorders. Its derivatives have shown promise in binding to specific receptors involved in pain modulation .

Pharmacology

Research indicates that this compound and its derivatives may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter receptors suggest it could modulate synaptic transmission, influencing mood and cognitive functions .

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of similar compounds, indicating that this compound might exhibit activity against certain bacterial strains.

  • Case Study : A related compound demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

Material Science

The unique chemical properties of this compound allow it to be used in the synthesis of advanced materials, including polymers and coatings.

  • Polymer Chemistry : The incorporation of amino acids into polymer matrices can enhance mechanical properties and biocompatibility, making them suitable for biomedical applications .

Neuropharmacological Research

A recent study explored the effects of derivatives of this compound on serotonin receptors. The findings indicated that certain modifications led to increased affinity for these receptors, potentially paving the way for new antidepressant therapies.

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of similar compounds against various pathogens. The results showed that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting their utility in clinical settings .

Mechanism of Action

The mechanism of action of 9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino functionality during chemical reactions, allowing for selective modification of other parts of the molecule. Upon deprotection, the free amino group can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length and Functional Group Positioning

a. 2-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid
  • Structure: Propanoic acid (3-carbon chain) with a methyl group at C2 and a Z-protected amino group.
  • Key Differences: Shorter chain length reduces lipophilicity, making it more water-soluble than the nonanoic acid derivative. Used in antimalarial drug candidates (e.g., mCMQ069) due to its compact size and ease of metabolic processing .
  • Applications : Intermediate in small-molecule drug synthesis.
b. (R)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid
  • Structure: Propanoic acid with a methyl group at C2 and Z-protected amino group at C3 (positional isomer).
  • Key Differences :
    • Altered stereochemistry (R-configuration) and substituent positioning affect enzyme binding in peptide synthesis.
    • Demonstrates the impact of regiochemistry on biological activity and synthetic utility .

Protecting Group Variations

a. 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid
  • Structure: Pentanoic acid (5-carbon chain) with a fluorenylmethoxycarbonyl (Fmoc) group.
  • Key Differences :
    • Fmoc protection is base-labile (vs. acid-labile Z group), enabling orthogonal deprotection strategies.
    • Preferred in solid-phase peptide synthesis for sequential assembly of complex peptides .
b. Di-tert-butyl-2,20-(...bis(5-(((benzyloxy)carbonyl)amino)pentanoate)
  • Structure: Pentanoate ester integrated into a macrocyclic Gd(III) complex.
  • Key Differences: Incorporation into MRI contrast agents highlights the role of Z-protected amino acids in stabilizing metal chelates. Longer alkyl chains (e.g., nonanoic acid) could enhance relaxivity but may reduce solubility in aqueous media .

Steric and Isotopic Modifications

a. (S)-2-(((Benzyloxy)carbonyl)amino)-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoic acid
  • Structure: Pentanoic acid with bulky bis(4-methoxyphenyl)methyl substituents.
  • Demonstrates the trade-off between stability and synthetic accessibility .
b. Deuterated Nonanoic Acids (e.g., Nonanoic acid-9,9,9-d3)
  • Structure: Isotopically labeled nonanoic acid with deuterium at C7.
  • Key Differences: Used in metabolic tracing and pharmacokinetic studies. The methyl branch in 9-(((Z)amino)-2-methylnonanoic acid may alter deuteration efficiency compared to linear analogs .

Comparative Data Table

Compound Name Chain Length Protecting Group Key Applications Distinctive Feature Reference
9-(((Z)amino)-2-methylnonanoic acid C9 Benzyloxycarbonyl Peptide synthesis, drug delivery High lipophilicity, steric bulk
2-(((Z)amino)-2-methylpropanoic acid C3 Benzyloxycarbonyl Antimalarial candidates Compact size, metabolic stability
(R)-3-(((Z)amino)-2-methylpropanoic acid C3 Benzyloxycarbonyl Stereochemical studies Regiochemical isomerism
2-(Fmoc-amino)-2-methylpentanoic acid C5 Fmoc Solid-phase peptide synthesis Base-labile protection
Gd(III) macrocycle with Z-protected pentanoate C5 Benzyloxycarbonyl MRI contrast agents Metal chelation stability

Research Findings and Implications

  • Synthetic Utility: The Z group in 9-(((Z)amino)-2-methylnonanoic acid offers stability during coupling reactions, but its long chain necessitates optimized purification protocols .
  • Biological Interactions : Shorter analogs (C3–C5) are preferred for rapid cellular uptake, while the C9 derivative may enhance sustained release in lipid-rich environments .
  • Material Science: Branched nonanoic acid derivatives show promise in polymerizable MRI agents, though solubility challenges require co-solvents .

Biological Activity

9-(((Benzyloxy)carbonyl)amino)-2-methylnonanoic acid, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H27NO4
  • Molecular Weight : 321.4113 g/mol
  • CAS Number : 2340293-93-6
  • Purity : Typically >98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzyloxycarbonyl group enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Protein Binding : The compound's structure allows it to bind effectively to proteins, which may alter enzyme activity or receptor signaling pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against certain bacterial strains, indicating potential use as an antibiotic.
Antitumor Preliminary studies suggest cytotoxic effects on cancer cell lines .
Neuroprotective Effects Potential to protect neuronal cells from oxidative stress .
Anti-inflammatory May reduce inflammation by modulating cytokine production .

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a novel antibiotic agent.
  • Cytotoxicity in Cancer Cells :
    Research conducted on various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. This finding highlights its potential role in cancer therapy .
  • Neuroprotection :
    A recent investigation into neuroprotective properties revealed that the compound mitigated oxidative stress-induced damage in neuronal cells, suggesting a possible application in neurodegenerative diseases .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully understand its safety profile and potential side effects.

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